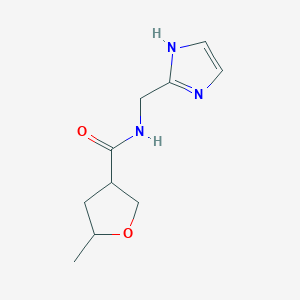
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid (MFOC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. MFOC is a derivative of furan and oxazole, two important classes of organic compounds that are widely used in various fields of chemistry. MFOC has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
科学的研究の応用
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been reported to exhibit antimicrobial, antifungal, and anticancer activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases.
作用機序
The exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid is not fully understood. However, it has been suggested that 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid exerts its biological activity by interacting with specific targets in cells, including enzymes and receptors. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been reported to interact with certain receptors, including the adenosine A1 receptor and the GABA receptor.
Biochemical and Physiological Effects:
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to exhibit various biochemical and physiological effects. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been reported to exhibit antimicrobial, antifungal, and anticancer activities. Its ability to inhibit the growth of cancer cells has been attributed to its ability to induce apoptosis and inhibit cell proliferation. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has also been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid has been shown to exhibit various biological activities, making it a useful tool for studying the mechanisms of action of different enzymes and receptors. However, 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid also has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the research of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid. One potential direction is to investigate the structure-activity relationship of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid and its derivatives. This could help to identify more potent and selective compounds for specific targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid in vivo. This could help to determine the optimal dose and route of administration for potential therapeutic applications. Finally, further research is needed to elucidate the exact mechanism of action of 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid and its derivatives, which could provide insights into the development of novel drugs for the treatment of various diseases.
合成法
2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid can be synthesized using different methods, including the reaction of 3-(bromomethyl)-5-methylfuran-2(3H)-one with 3-amino-5-methylisoxazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction yields 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid as a white crystalline solid with a melting point of 205-207°C. Other methods for synthesizing 2-(5-Methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid have also been reported in the literature.
特性
IUPAC Name |
2-(5-methylfuran-3-yl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-5-2-6(3-13-5)8-10-7(4-14-8)9(11)12/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAKHEAQZHKACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C2=NC(=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dimethylpyrrolidin-1-yl)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B6645699.png)

![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)
![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)



